molecular formula C5H10O2 B028581 (R)-Tetrahydro-2H-pyran-3-OL CAS No. 100937-76-6

(R)-Tetrahydro-2H-pyran-3-OL

Cat. No. B028581
M. Wt: 102.13 g/mol
InChI Key: BHDLTOUYJMTTTM-RXMQYKEDSA-N
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Description

(R)-Tetrahydro-2H-pyran-3-OL is a chemical compound with applications in various fields of chemistry. It is part of a class of organic compounds known as tetrahydropyrans, which are characterized by a six-membered ring containing five carbon atoms and one oxygen atom.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives can involve various methods. For instance, one-step synthesis methods using catalysts like NH4Al(SO4)2·12H2O (Alum) have been described for the formation of tetrahydrobenzo[b]pyrans from three-component reactions involving dimedone, aldehydes, and active methylene compounds (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017).

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives is complex and varies depending on the substituents and reactions involved in their synthesis. For example, the structure of a tetrahydro-2H-pyran derivative was determined by X-ray diffraction analysis in the synthesis of substituted 2-aminobenzo[b]pyrans (Shestopalov, Emelianova, & Nesterov, 2003).

Chemical Reactions and Properties

Tetrahydro-2H-pyran derivatives participate in various chemical reactions. The PdII-Catalyzed stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings is one such example, demonstrating the versatility of these compounds in organic synthesis (Uenishi, Ohmi, & Ueda, 2005).

Physical Properties Analysis

The physical properties of tetrahydro-2H-pyran derivatives are influenced by their molecular structure. For example, the crystal structure of a tetrahydro-2H-pyran derivative shows a distorted half-chair conformation (Bauri, Foro, & Rahman, 2018).

Chemical Properties Analysis

Chemically, tetrahydro-2H-pyran derivatives exhibit a range of behaviors depending on their specific substitutions. They can form complexes with metals, as seen in the case of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and its reactions with various metal ions (Singh et al., 2001).

Scientific Research Applications

Environmental Friendly Synthesis

A study demonstrated the use of (R)-Tetrahydro-2H-pyran-3-OL in an undergraduate organic laboratory project where students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran using an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR). This project not only introduced students to green chemistry practices but also allowed exploration of reaction scope with other carbonyl substrates (Dintzner et al., 2012).

Asymmetric Synthesis

Another application involves the asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one, which produced (R)-α-hydroxyketal, a crucial chiral precursor for a pharmaceutical intermediate. The process showcased high enantioselectivity and included in situ NADPH-cofactor regeneration using glucose dehydrogenase, highlighting its potential for economical and large-scale production (Kosjek et al., 2008).

Novel Reaction Mechanisms

A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives was developed through the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol. This method enables the rapid construction of polycyclic architectures in a single step, illustrating the compound's utility in synthesizing complex cyclic frameworks integral to many natural products (Someswarao et al., 2018).

Synthesis and Complexation Studies

Research on 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and related compounds has expanded the understanding of tellurium-containing heterocycles. These studies have led to the synthesis of novel compounds and their complexation with various metals, contributing to the field of inorganic chemistry and the development of new materials (Singh et al., 2001).

Pharmacological Applications

While focusing on non-pharmacological research, it's worth noting that (R)-Tetrahydro-2H-pyran-3-OL derivatives have been investigated for their potential in medical research, such as in the synthesis of compounds with antidepressant properties. This highlights the broader impact of the compound beyond the immediate field of organic synthesis (Santra et al., 2012).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or suggesting future research directions or applications of the compound based on its properties and uses.


properties

IUPAC Name

(3R)-oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDLTOUYJMTTTM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482681
Record name (R)-TETRAHYDRO-2H-PYRAN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tetrahydro-2H-pyran-3-OL

CAS RN

100937-76-6
Record name (R)-TETRAHYDRO-2H-PYRAN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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